1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione
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Overview
Description
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione is a silicon-based reagent known for its utility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione typically involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Sulfenylation: The compound reacts with phenyl disulfide to form the corresponding bissulfide as the major product. Common reagents used in these reactions include phenyl disulfide and other acylating agents.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an acylating reagent in the synthesis of various derivatives.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: The compound is valuable in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione involves its role as an acylating agent. The trimethylsilyl group enhances the compound’s reactivity, allowing it to effectively transfer acyl groups to target molecules. This process involves the formation of a reactive intermediate, which then interacts with the target molecule to form the desired product .
Comparison with Similar Compounds
1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(Trimethylsilyl)-2-pyrrolidinone: This compound also contains a trimethylsilyl group and undergoes similar reactions, such as sulfenylation.
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: Another silicon-based reagent used in acylation reactions. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
92392-13-7 |
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Molecular Formula |
C11H21NO3Si |
Molecular Weight |
243.37 g/mol |
IUPAC Name |
1-(2-methyl-1-trimethylsilyloxypropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H21NO3Si/c1-8(2)11(15-16(3,4)5)12-9(13)6-7-10(12)14/h8,11H,6-7H2,1-5H3 |
InChI Key |
MXCHFLKXZSANRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(N1C(=O)CCC1=O)O[Si](C)(C)C |
Origin of Product |
United States |
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